molecular formula C15H15NO3S2 B2766346 methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 303117-27-3

methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No. B2766346
M. Wt: 321.41
InChI Key: VBSJYZQGVCJBRL-FMIVXFBMSA-N
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Description

Methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of thiazolidinone derivatives, including compounds with structural similarities to methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate. These compounds have been evaluated for their antimicrobial properties. For instance, Gouda et al. (2010) synthesized thiazolidin-4-one and thiophene derivatives exhibiting promising antimicrobial activities (Gouda et al., 2010). Similarly, Baviskar et al. (2013) developed N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and evaluated their antimicrobial activity, showing potential against various bacterial and fungal strains (Baviskar et al., 2013).

Anticancer and Antioxidant Activities

The anticancer and antioxidant potential of thiazolidin-4-one derivatives, related to the chemical structure of interest, has also been a significant focus. Saied et al. (2019) investigated the synthesis of novel 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives, demonstrating high antioxidant and anticancer activities in their study (Saied et al., 2019). Another study by Hanna and George (2012) prepared 2-(5-Arylidene-4-oxo-3-phenyl-thiazolidin-2-ylidene)-3-oxo-propionitriles showing promising antitumor properties against specific cancer cell lines (Hanna & George, 2012).

Corrosion Inhibition

The application of thiazolidinone derivatives extends to the field of corrosion inhibition. Ammal et al. (2018) synthesized 1,3,4-oxadiazole derivatives, including compounds with structural features similar to the compound of interest, assessing their corrosion inhibition ability towards mild steel in acidic conditions. These compounds formed protective layers on the metal surface, demonstrating mixed-type behavior as corrosion inhibitors (Ammal et al., 2018).

properties

IUPAC Name

methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-3-5-11(6-4-10)9-12-14(18)16(15(20)21-12)8-7-13(17)19-2/h3-6,9H,7-8H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSJYZQGVCJBRL-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

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